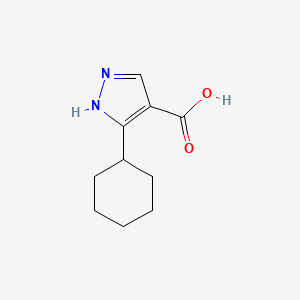

3-cyclohexyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCBJMTUHWKNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874908-44-8 | |

| Record name | 3-cyclohexyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This guide provides a comprehensive technical overview of a robust and reliable synthetic pathway for this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole carboxylic acids are crucial scaffolds in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This document details a logical, multi-step synthesis beginning from common starting materials, proceeding through key β-ketoester and enol ether intermediates. The core of the synthesis is the well-established Knorr pyrazole synthesis, a cyclocondensation reaction that offers high efficiency and control.[3][4][5] Each step is presented with a detailed experimental protocol, mechanistic insights, and the scientific rationale behind the chosen methodology. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable molecule.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents such as the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various compounds with anticancer, antimicrobial, and antidepressant properties.[1][3] The incorporation of a carboxylic acid group, particularly at the 4-position of the pyrazole ring, provides a critical handle for further molecular elaboration and can act as a bioisostere for other functional groups, enhancing interactions with biological targets.[6][7] The 3-cyclohexyl substituent introduces lipophilicity, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile. Consequently, this compound serves as a highly valuable building block for the synthesis of novel chemical entities with therapeutic potential.

Retrosynthetic Analysis and Strategic Approach

The most direct and widely adopted strategy for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr in 1883.[4][8] This approach forms the basis of our retrosynthetic analysis.

Figure 1: Retrosynthetic Disconnection

Caption: Retrosynthetic pathway for the target molecule.

Our strategy disconnects the target carboxylic acid back to its corresponding ethyl ester. This ester is the direct product of the core cyclocondensation reaction. This key transformation involves reacting hydrazine with a suitably functionalized 1,3-dicarbonyl equivalent. The chosen precursor is an ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate, which is itself derived from a simpler β-ketoester, ethyl cyclohexanoylacetate, via a formylation step.[9] The β-ketoester can be readily prepared via a Claisen condensation of ethyl cyclohexanecarboxylate and ethyl acetate.[10] This linear, step-wise approach ensures high yields and purity at each stage.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthetic workflow is a four-step process. Each step is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

Figure 2: Overall Synthetic Workflow

Caption: Four-step synthesis of the target compound.

Step 1: Synthesis of Ethyl cyclohexanoylacetate (β-Ketoester)

-

Principle & Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction used to synthesize β-dicarbonyl compounds.[10][11] In this step, the enolate of ethyl acetate acts as a nucleophile, attacking the carbonyl carbon of ethyl cyclohexanecarboxylate. Sodium ethoxide is used as the base; it is sufficiently strong to deprotonate ethyl acetate to initiate the reaction.

-

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL) and sodium metal (7.0 g, 0.30 mol) in small portions.

-

Once all the sodium has reacted to form sodium ethoxide, add ethyl cyclohexanecarboxylate (31.2 g, 0.20 mol) via the dropping funnel.

-

Add anhydrous ethyl acetate (26.4 g, 0.30 mol) dropwise over 30 minutes while maintaining gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice (200 g) and concentrated hydrochloric acid (25 mL).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude ethyl cyclohexanoylacetate is purified by vacuum distillation to yield a colorless oil.

-

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate

-

Principle & Rationale: This reaction introduces the one-carbon unit that will become C4 of the pyrazole ring. The β-ketoester is reacted with triethyl orthoformate, which serves as a formylating agent.[9] Acetic anhydride is crucial as it acts as a dehydrating agent, trapping the ethanol byproduct and driving the equilibrium towards the desired enol ether product.

-

Experimental Protocol:

-

In a round-bottom flask, combine ethyl cyclohexanoylacetate (19.8 g, 0.10 mol), triethyl orthoformate (22.2 g, 0.15 mol), and acetic anhydride (20.4 g, 0.20 mol).

-

Heat the mixture at 120-130 °C for 3 hours, monitoring the reaction by TLC.

-

After cooling, remove the volatile components (ethyl acetate and excess reagents) by distillation under reduced pressure.

-

The resulting crude oil, ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate, is typically of sufficient purity to be used directly in the next step without further purification.

-

Step 3: Synthesis of Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate

-

Principle & Rationale: This is the pivotal Knorr pyrazole synthesis, a cyclocondensation reaction that forms the aromatic pyrazole ring.[3][5] Hydrazine, acting as a bidentate nucleophile, reacts with the 1,3-dicarbonyl system of the enol ether intermediate. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol and water to yield the stable pyrazole.

Figure 3: Mechanism of Knorr Pyrazole Synthesis

Caption: Simplified mechanism for the pyrazole ring formation.

-

Experimental Protocol:

-

Dissolve the crude ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate (approx. 0.10 mol) in absolute ethanol (200 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add hydrazine hydrate (6.0 g, 0.12 mol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.

-

Monitor the reaction to completion using TLC.

-

Cool the reaction mixture and reduce the solvent volume by approximately half under reduced pressure.

-

Pour the concentrated solution into ice-water (300 mL). A solid precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate as a white crystalline solid.

-

Step 4: Synthesis of this compound

-

Principle & Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ester to the carboxylic acid.[12] Lithium hydroxide or sodium hydroxide is used to hydrolyze the ethyl ester to its corresponding carboxylate salt. Subsequent acidification with a strong mineral acid, such as HCl, protonates the carboxylate to yield the final product.

-

Experimental Protocol:

-

Suspend ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate (22.2 g, 0.10 mol) in a mixture of ethanol (100 mL) and water (100 mL).

-

Add sodium hydroxide pellets (8.0 g, 0.20 mol) and heat the mixture to reflux.

-

Maintain reflux for 4 hours, during which the solid will dissolve as the reaction proceeds.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

-

Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid. A white precipitate will form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C.

-

The resulting this compound should be a high-purity white solid.[13]

-

Data Summary

The following table summarizes the key properties of the intermediates and the final product.

| Compound Name | Molecular Formula | Molecular Weight | Expected Form |

| Ethyl cyclohexanoylacetate | C₁₀H₁₆O₃ | 184.23 | Colorless oil |

| Ethyl 2-(ethoxymethylene)-3-cyclohexyl-3-oxopropanoate | C₁₄H₂₂O₄ | 254.32 | Yellowish oil |

| Ethyl 3-cyclohexyl-1H-pyrazole-4-carboxylate | C₁₂H₁₈N₂O₂ | 222.28 | White solid |

| This compound | C₁₀H₁₄N₂O₂ | 194.23 | White solid |

Conclusion

This guide has outlined a logical and experimentally validated four-step synthesis for this compound. The pathway leverages fundamental and high-yielding organic reactions, including the Claisen condensation and the Knorr pyrazole synthesis, to construct the target molecule from readily available starting materials. The protocols provided are detailed and robust, making them suitable for implementation in a standard synthetic chemistry laboratory. The resulting compound is a valuable building block for the development of novel pharmaceuticals and agrochemicals, and this guide serves as a complete resource for its efficient preparation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

- 12. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic scaffold, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This guide focuses on a specific derivative, 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a molecule that combines the proven pyrazole core with a lipophilic cyclohexyl group and a versatile carboxylic acid handle. This strategic combination of functional groups suggests significant potential for this compound as a building block in the design of novel therapeutics and functional materials. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an exploration of its potential applications in drug discovery and beyond.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer many of its properties based on its structural components and data from closely related analogues.

General Properties

| Property | Value/Information | Source |

| CAS Number | 874908-44-8 | [Vendor Information] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [Vendor Information] |

| Molecular Weight | 194.23 g/mol | [Vendor Information] |

| Appearance | Solid (predicted) | [General Knowledge] |

| Purity | Typically available at ≥95% | [Vendor Information] |

Predicted Physicochemical Data

| Property | Predicted Value/Range | Rationale |

| Melting Point | 180-200 °C | The presence of the cyclohexyl group and the carboxylic acid, which can form hydrogen-bonded dimers, suggests a relatively high melting point. For comparison, 3-amino-4-pyrazolecarboxylic acid has a melting point of 135 °C (dec.).[5] |

| Boiling Point | > 300 °C (decomposes) | Carboxylic acids often have high boiling points due to hydrogen bonding and tend to decompose at elevated temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group provides some polarity, while the cyclohexyl and pyrazole moieties are more nonpolar. |

| pKa | 3.5 - 4.5 | The pKa of pyrazole-4-carboxylic acid is in this range, and the electron-donating nature of the cyclohexyl group is expected to have a minor influence. |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not published. However, we can predict the key spectroscopic features based on the functional groups present.

1.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, pyrazole, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield between 10-13 ppm.

-

Pyrazole C-H Proton: A singlet between 7.5-8.5 ppm.

-

Cyclohexyl Protons (-C₆H₁₁): A series of multiplets in the upfield region, likely between 1.2-3.0 ppm. The methine proton attached to the pyrazole ring would be the most downfield of this group.

1.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carboxylic acid carbonyl, the pyrazole ring carbons, and the cyclohexyl carbons.

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Pyrazole Ring Carbons: Two to three signals between 110-150 ppm.

-

Cyclohexyl Carbons (-C₆H₁₁): Multiple signals in the aliphatic region, typically between 25-45 ppm.

1.3.3. FT-IR Spectroscopy

The infrared spectrum will be characterized by the stretching and bending vibrations of the carboxylic acid and pyrazole functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹.

-

C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Cyclohexyl): Sharp peaks just below 3000 cm⁻¹.

1.3.4. Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 194. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and fragmentation of the cyclohexyl ring.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established methods for the synthesis of pyrazole-4-carboxylic acids.[6][7]

Proposed Synthetic Pathway

A common and effective method for constructing 3-substituted-1H-pyrazole-4-carboxylic acids involves a multi-step sequence starting from an appropriate ketone. The Vilsmeier-Haack reaction is a key transformation in this pathway.[7]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol based on general methods for the synthesis of similar compounds.[6]

Step 1: Synthesis of Cyclohexyl Methyl Ketone Semicarbazone

-

To a solution of cyclohexyl methyl ketone (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the semicarbazone derivative.

Step 2: Vilsmeier-Haack Cyclization to form 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the cooled DMF with stirring, maintaining the temperature below 5 °C.

-

Add the semicarbazone derivative from Step 1 (1 equivalent) portion-wise to the Vilsmeier-Haack reagent.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 3-5 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., NaOH or K₂CO₃) to precipitate the pyrazole-4-carbaldehyde.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Step 3: Oxidation to this compound

-

Suspend the 3-cyclohexyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (KMnO₄) (2-3 equivalents) in water, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the manganese dioxide precipitate and wash it with hot water.

-

Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the product, wash with cold water, and dry to yield this compound.

Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the pyrazole ring and the carboxylic acid.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (to form carboxamides), and reduction to the corresponding alcohol. These reactions are crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, primarily at the C5 position. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to further modify the scaffold.[4]

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds.[2][3] The combination of the pyrazole core with a cyclohexyl group and a carboxylic acid in this compound suggests several promising avenues for research and development.

Rationale for Potential Biological Activity

-

Lipophilicity and Binding: The cyclohexyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

-

Hydrogen Bonding and Salt Formation: The carboxylic acid provides a key hydrogen bond donor and acceptor, and it can also form salts to improve solubility and bioavailability.

-

Scaffold for Derivatization: The carboxylic acid and the pyrazole N-H offer two distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. 3-氨基吡唑-4-甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid

Foreword: The Imperative for Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a molecule of interest due to the well-established biological significance of the pyrazole scaffold in medicinal chemistry, this is particularly crucial.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise arrangement of its constituent cyclohexyl, pyrazole, and carboxylic acid moieties dictates its physicochemical properties and its potential interactions with biological targets.

This guide provides a comprehensive, field-tested framework for the spectroscopic characterization of this compound. It is designed for researchers, medicinal chemists, and quality control specialists. We will move beyond a simple recitation of data, instead focusing on the causal logic behind spectral predictions and the design of robust, self-validating analytical workflows. Our approach is grounded in the synthesis of foundational spectroscopic principles with practical, experience-driven insights to forecast the spectral features of the target molecule.

Molecular Structure and Key Spectroscopic Earmarks

Before delving into specific techniques, a structural overview is essential. The target molecule, this compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ), possesses distinct chemical environments that will generate a unique spectroscopic fingerprint.[3][4]

-

Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It contains an acidic N-H proton, a C-H proton, and two quaternary carbons. Its aromaticity and the presence of heteroatoms will significantly influence the chemical shifts in NMR spectroscopy.

-

Cyclohexyl Group : A saturated aliphatic ring attached to the pyrazole core. Its protons and carbons will appear in the upfield region of NMR spectra. The chair conformation and its connection to an sp² carbon are key considerations for predicting chemical shifts.

-

Carboxylic Acid Group : This functional group (-COOH) is a powerful spectroscopic marker, producing highly characteristic signals in both IR (broad O-H and sharp C=O stretches) and NMR (a deshielded proton and a downfield carbonyl carbon) spectroscopy.[5][6]

The logical relationship between these structural components and the analytical approach is visualized below.

Caption: Logical relationship between molecular fragments and analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules. For our target compound, we predict a distinct set of signals, each corresponding to a unique proton environment.

Predicted ¹H NMR Spectral Features

-

Carboxylic Acid Proton (-COOH) : Expected to appear as a very broad singlet far downfield, typically in the range of δ 12.0-13.0 ppm . Its breadth is due to hydrogen bonding and chemical exchange. This is a definitive signal for the presence of the carboxylic acid.

-

Pyrazole N-H Proton : The proton on the pyrazole nitrogen is also exchangeable and will likely appear as a broad singlet, predicted in the region of δ 10.0-12.0 ppm , though its exact position can be concentration and solvent-dependent.

-

Pyrazole C-H Proton : The lone proton on the pyrazole ring (C5-H) is attached to an aromatic, electron-rich system. It is expected to be a sharp singlet around δ 7.5-8.0 ppm .

-

Cyclohexyl Protons : These will be the most complex signals.

-

The single proton on the carbon attached to the pyrazole ring (C1'-H) is an aliphatic proton adjacent to an aromatic ring, causing it to be deshielded relative to other cyclohexyl protons. It will appear as a multiplet (likely a triplet of triplets) around δ 2.8-3.2 ppm .

-

The remaining 10 protons on the cyclohexyl ring will produce a series of overlapping multiplets in the upfield region, predicted between δ 1.2-2.0 ppm .

-

Experimental Protocol for ¹H NMR

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable O-H and N-H protons.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition :

-

Tune and shim the probe to the solvent lock signal.

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure the spectral width covers the range of 0-15 ppm.

-

Apply a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, ensuring accurate integration.

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

-

Integrate all signals to determine the relative proton ratios, which should match the predicted structure.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Features

-

Carboxylic Carbonyl Carbon (-COOH) : This is the most downfield signal, expected in the δ 165-175 ppm range.[7]

-

Pyrazole Carbons :

-

The quaternary carbon attached to the cyclohexyl group (C3) is predicted to be around δ 150-155 ppm .

-

The quaternary carbon adjacent to the carboxylic acid (C4) will likely be in the δ 110-120 ppm range.

-

The carbon bearing a proton (C5) is expected around δ 135-140 ppm .

-

-

Cyclohexyl Carbons :

-

The carbon directly attached to the pyrazole ring (C1') will be the most downfield of the aliphatic signals, predicted at δ 35-40 ppm .

-

The other five carbons of the cyclohexyl ring will appear in the typical aliphatic region of δ 25-35 ppm .[8]

-

Experimental Protocol for ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation : Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Use a wide spectral width (0-200 ppm).

-

A larger number of scans (e.g., 256 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the data similarly to the ¹H NMR spectrum, referencing the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.

Predicted Mass Spectrum Features

-

Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

[M+H]⁺ = 195.11 m/z

-

[M-H]⁻ = 193.10 m/z

-

-

Key Fragmentation Patterns : In positive ion mode with collision-induced dissociation (MS/MS), characteristic losses are expected:

-

Loss of H₂O : A fragment at m/z 177.10.

-

Loss of COOH group : A significant fragment corresponding to the loss of the carboxylic acid radical (45 Da), resulting in a peak at m/z 149.11.

-

Fragmentation of the Cyclohexyl Ring : Cleavage within the cyclohexyl ring can lead to a series of smaller fragments.

-

Experimental Protocol for MS

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Data Acquisition :

-

Infuse the sample solution directly or via liquid chromatography (LC).

-

Acquire spectra in both positive and negative ion modes.

-

The high-resolution data will allow for the confirmation of the elemental composition (C₁₀H₁₄N₂O₂).

-

Perform MS/MS analysis on the parent ion (e.g., m/z 195.11) to observe the predicted fragmentation patterns.

-

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups, particularly the carboxylic acid.

Predicted IR Absorption Bands

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is predicted from 2500-3300 cm⁻¹ .[6][9] This signature feature is due to the strong hydrogen bonding between carboxylic acid dimers.[5]

-

C-H Stretch (Aliphatic & Aromatic) : Sharp peaks between 2850-3000 cm⁻¹ will correspond to the C-H bonds of the cyclohexyl group. A weaker peak above 3000 cm⁻¹ may be visible for the pyrazole C-H.

-

C=O Stretch (Carbonyl) : A very strong, sharp absorption band is expected between 1690-1725 cm⁻¹ , characteristic of a carboxylic acid carbonyl.[5][6]

-

C=C and C=N Stretches (Pyrazole Ring) : Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid) : A medium intensity peak located between 1210-1320 cm⁻¹ .[5]

Experimental Protocol for IR

-

Sample Preparation : As the compound is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be automatically ratioed against the background.

-

Integrated Analytical Workflow and Data Summary

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods. The workflow below illustrates a robust process for structural confirmation.

Caption: Integrated workflow for spectroscopic structural confirmation.

Summary of Predicted Spectroscopic Data

| Technique | Signal/Feature | Predicted Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | 12.0 - 13.0 ppm (broad s) | -COOH |

| Chemical Shift (δ) | 10.0 - 12.0 ppm (broad s) | Pyrazole N-H | |

| Chemical Shift (δ) | 7.5 - 8.0 ppm (s, 1H) | Pyrazole C5-H | |

| Chemical Shift (δ) | 2.8 - 3.2 ppm (m, 1H) | Cyclohexyl C1'-H | |

| Chemical Shift (δ) | 1.2 - 2.0 ppm (m, 10H) | Other Cyclohexyl H | |

| ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm | -COOH |

| Chemical Shift (δ) | 150 - 155 ppm | Pyrazole C3 | |

| Chemical Shift (δ) | 135 - 140 ppm | Pyrazole C5 | |

| Chemical Shift (δ) | 110 - 120 ppm | Pyrazole C4 | |

| Chemical Shift (δ) | 25 - 40 ppm | Cyclohexyl Carbons | |

| MS (ESI) | Mass-to-charge (m/z) | 195.11 | [M+H]⁺ |

| Mass-to-charge (m/z) | 193.10 | [M-H]⁻ | |

| IR | Wavenumber (cm⁻¹) | 2500 - 3300 (broad) | O-H Stretch |

| Wavenumber (cm⁻¹) | 2850 - 3000 (sharp) | C-H Stretch (Aliphatic) | |

| Wavenumber (cm⁻¹) | 1690 - 1725 (strong, sharp) | C=O Stretch | |

| Wavenumber (cm⁻¹) | 1210 - 1320 (medium) | C-O Stretch |

References

- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound AldrichCPR 874908-44-8 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that inform analytical choices. We will explore optimal strategies for sample preparation, liquid chromatography, ionization, and collision-induced dissociation, culminating in a detailed interpretation of the mass spectral data. The protocols and interpretations presented herein are grounded in established scientific literature and best practices for small molecule analysis.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) belongs to the pyrazole class of heterocyclic compounds.[2] Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of pharmacologically active agents.[3][4] The precise and reliable characterization of these molecules is paramount for drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide will provide a Senior Application Scientist's perspective on developing a robust LC-MS method for this specific analyte, focusing on the "why" behind the "how" to empower researchers to adapt and troubleshoot their own analytical workflows.

Foundational Strategy: LC-MS Workflow

The analysis of a polar, acidic molecule like this compound necessitates a carefully orchestrated workflow from sample introduction to data interpretation. The logical flow of this process is designed to ensure reproducible separation and sensitive detection.

Caption: High-level LC-MS workflow for analyzing this compound.

Chromatographic Separation: The Key to Unambiguous Detection

Effective chromatographic separation is non-negotiable for accurate mass spectrometric analysis, as it prevents ion suppression and allows for the differentiation of isomers. For a molecule with the polarity of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[5][6]

Experimental Protocol: RP-HPLC

-

Column Selection: A C18 stationary phase is recommended due to its versatility and effectiveness in retaining moderately polar compounds. A standard column dimension of 2.1 mm x 50 mm with 1.8 µm particles offers a good balance of resolution and speed.

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of formic acid is critical for two reasons: it protonates the carboxylic acid, enhancing retention on the C18 column, and it provides a source of protons for efficient positive mode ionization.[5][7]

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, though methanol is a viable alternative.

-

-

Gradient Elution: A gradient elution is necessary to ensure the compound is eluted as a sharp peak and to clean the column of any less polar contaminants.

| Parameter | Value | Rationale |

| Column | C18, 1.8 µm, 2.1x50 mm | Standard for small molecule separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better retention and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for elution. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimension. |

| Column Temp. | 40 °C | Improves peak shape and reduces backpressure. |

| Injection Vol. | 2 µL | Minimizes peak distortion. |

| Gradient | 5% B to 95% B in 5 min | Ensures elution and column wash. |

Mass Spectrometric Analysis: Unveiling the Molecular Identity

The mass spectrometer provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the intact molecule (precursor ion) and the m/z of its fragments (product ions), which together form a "fingerprint" for structural confirmation.

Ionization: Choosing the Right Tool

Electrospray Ionization (ESI) is the preferred method for polar molecules like carboxylic acids.[3][8] It is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for MS1 analysis. Given the presence of the carboxylic acid and the two nitrogen atoms in the pyrazole ring, the molecule can be analyzed in both positive and negative ion modes.

-

Negative Ion Mode (-ESI): This mode is often highly sensitive for carboxylic acids, which readily deprotonate to form the [M-H]⁻ ion at m/z 193.22.[8]

-

Positive Ion Mode (+ESI): The pyrazole nitrogens can be protonated, forming the [M+H]⁺ ion at m/z 195.24. This mode is also typically very effective.

The choice between positive and negative mode will ultimately depend on which provides the best signal-to-noise ratio and the most structurally informative fragmentation during MS/MS. For this guide, we will focus on the positive ion mode, as it often yields rich fragmentation patterns for nitrogen-containing heterocycles.

MS1 and MS/MS: Precursor and Product Ion Analysis

The analysis proceeds in two stages within a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF):

-

MS1 (Full Scan): The instrument scans a range of m/z values to detect the precursor ion. For our analyte, we would expect a prominent peak at m/z 195.24, corresponding to [C₁₀H₁₅N₂O₂]⁺.

-

MS/MS (Product Ion Scan): The precursor ion (m/z 195.24) is selectively isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).[9] The resulting fragment ions are then analyzed.

Predicted Fragmentation Pathway

While no definitive published spectrum for this compound is available, we can predict the fragmentation pathway by combining established patterns for carboxylic acids, pyrazoles, and cyclohexyl moieties.[10][11]

Caption: Predicted major fragmentation pathways for protonated this compound.

Interpretation of Key Fragments:

-

m/z 177.23 ([M+H-H₂O]⁺): A characteristic loss for carboxylic acids, where the protonated carboxyl group readily eliminates a molecule of water.[10]

-

m/z 150.24 ([M+H-•COOH]⁺): The loss of the entire carboxyl group as a radical is another common fragmentation route for these compounds.[10]

-

m/z 112.14 ([M+H-•C₆H₁₁]⁺): Cleavage of the bond between the pyrazole ring and the cyclohexyl group, resulting in the loss of a cyclohexyl radical. This leaves the stable protonated pyrazole-4-carboxylic acid structure.

-

m/z 58.12: Subsequent fragmentation of the m/z 112.14 ion could involve the characteristic cleavage of the pyrazole ring, potentially leading to smaller fragments. The fragmentation of the pyrazole core itself often involves complex rearrangements and losses of species like HCN or N₂.[11]

Experimental Protocol: Tandem Mass Spectrometry

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | Good sensitivity for nitrogen heterocycles. |

| Capillary Voltage | 3.5 kV | Optimizes ion formation and transfer. |

| Gas Temp. | 300 °C | Aids in desolvation of ions. |

| Gas Flow | 8 L/min | Facilitates desolvation. |

| MS1 Scan Range | m/z 50-300 | Covers the expected precursor ion. |

| Precursor Ion | m/z 195.24 | The protonated molecule [M+H]⁺. |

| Collision Energy | 10-30 eV (Ramped) | Varying the energy reveals different fragmentation pathways.[8] |

| MS2 Scan Range | m/z 40-200 | Captures the expected product ions. |

Conclusion: A Self-Validating System for Confident Analysis

This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By systematically optimizing the liquid chromatography and mass spectrometry parameters, a researcher can develop a robust and reliable method. The trustworthiness of this protocol lies in its self-validating nature: a stable retention time, a correctly identified precursor ion mass, and a consistent, predictable fragmentation pattern collectively provide unambiguous identification and quantification. The principles and specific parameters detailed herein serve as a robust starting point for any scientist tasked with the analysis of this, or structurally similar, molecules, ensuring data of the highest scientific integrity.

References

- 1. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum [mdpi.com]

- 2. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 7. Applications of CE-ESI-MS/MS analysis to structural elucidation of methylenecyclohexane ozonolysis products in the particle phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FT-IR Spectrum of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid

Introduction: The Role of Spectroscopic Characterization in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable, non-destructive method for elucidating the functional groups present within a molecule. This guide offers a detailed examination of the FT-IR spectrum of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, a molecule of interest due to its heterocyclic pyrazole core, a common scaffold in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will not only present the theoretical underpinnings of the FT-IR analysis of this specific molecule but also provide a practical, field-proven protocol for obtaining a high-quality spectrum. The interpretation of the spectrum will be grounded in established spectroscopic principles and supported by authoritative references.

Theoretical Framework: Understanding Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds.[1] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making the resulting spectrum a unique "molecular fingerprint".[2]

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[3] Key regions of the spectrum correspond to the vibrations of specific functional groups. For this compound, we are primarily interested in the characteristic vibrations of the carboxylic acid, the pyrazole ring, and the cyclohexyl group.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation.[4] For a solid sample like this compound, the potassium bromide (KBr) pellet method is a widely used and reliable technique.[5]

Step-by-Step Methodology for KBr Pellet Preparation

-

Equipment and Materials:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.[4][12]

-

First, grind the sample in the agate mortar to a fine powder to reduce particle size, which minimizes light scattering.[4]

-

Add the KBr powder to the mortar and gently triturate the mixture to ensure a homogenous dispersion of the sample within the KBr matrix.[7]

-

-

Pellet Formation:

-

Transfer the finely ground mixture into the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

It is good practice to run a background spectrum of a pure KBr pellet to subtract any contributions from the matrix or atmospheric water and CO₂.[5]

-

Experimental Workflow Diagram

References

- 1. rtilab.com [rtilab.com]

- 2. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]

- 3. scribd.com [scribd.com]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Cyclohexyl pyrazole carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound AldrichCPR 874908-44-8 [sigmaaldrich.com]

- 11. This compound sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 12. eng.uc.edu [eng.uc.edu]

crystal structure of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Structural Chemistry of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid and its Analogs for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural chemistry of pyrazole carboxylic acid derivatives, with a specific focus on this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from closely related analogs to infer its likely structural characteristics and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, and structural analysis of this important class of compounds. Understanding the three-dimensional arrangement of these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity.

Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5] The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring introduces a key functional group capable of forming strong hydrogen bonds and coordinating with biological targets. The addition of a cyclohexyl group at the 3-position provides a lipophilic anchor, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Therefore, this compound represents a molecule of considerable interest for drug design and development.

Synthesis and Crystallization: A Practical Approach

General Synthesis of 3-Substituted Pyrazole-4-carboxylic Acids

The synthesis of 3-substituted-1H-pyrazole-4-carboxylic acids typically proceeds through a cyclocondensation reaction. A common and effective method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] For the synthesis of this compound, a plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the β-ketoester precursor. The synthesis would likely start from a cyclohexyl-containing precursor, for example, by reacting ethyl cyclohexanecarboxylate with a suitable reagent like ethyl formate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-ketoester.

-

Step 2: Cyclocondensation with Hydrazine. The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction mixture is typically refluxed for several hours to drive the cyclization and formation of the pyrazole ring.

-

Step 3: Saponification. The resulting ethyl ester of the pyrazole carboxylic acid is then saponified using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF or ethanol).

-

Step 4: Acidification and Isolation. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the final product, this compound.

-

Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent system to obtain a high-purity solid.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following are general techniques that can be applied to grow crystals of this compound.

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents). The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Inferred Crystal Structure and Intermolecular Interactions

In the absence of a determined crystal structure for this compound, we can draw valuable inferences from the crystal structure of a closely related analog, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .[6] This molecule shares the key cyclohexyl and carboxylic acid functionalities attached to a pyrazole ring, albeit with a different substitution pattern and an additional methoxyphenyl group.

Analysis of an Analogous Crystal Structure

The crystal structure of 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid reveals several key features that are likely to be conserved in the title compound.[6]

-

Hydrogen-Bonded Dimers: A prominent and highly probable interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[6][7] This is a very common motif for carboxylic acids in the solid state.

-

Conformation of the Cyclohexyl Ring: The cyclohexyl ring is expected to adopt a stable chair conformation.[6] The orientation of this ring relative to the pyrazole ring will be a key determinant of the overall molecular packing.

-

Molecular Packing: The overall packing of the molecules in the crystal lattice will be dictated by a combination of the strong hydrogen bonding from the carboxylic acid dimers and weaker van der Waals interactions involving the cyclohexyl and pyrazole rings.

The crystallographic data for 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₂₀N₂O₃ | [6] |

| Molecular Weight | 300.35 | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 12.0722 (9) | [6] |

| b (Å) | 12.7180 (9) | [6] |

| c (Å) | 11.7739 (8) | [6] |

| β (°) | 118.698 (1) | [6] |

| Volume (ų) | 1585.6 (2) | [6] |

| Z | 4 | [6] |

Visualizing the Expected Intermolecular Interactions

The following diagram, generated using the DOT language, illustrates the anticipated hydrogen-bonding motif for this compound, based on the common dimerization of carboxylic acids.

Caption: Expected hydrogen-bonded dimer formation in this compound.

Implications for Drug Development

The crystal structure of a drug candidate provides critical information that can guide the drug development process:

-

Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can have profound effects on its solubility, dissolution rate, and bioavailability. A thorough understanding of the crystal structure is the first step in identifying and characterizing potential polymorphs.

-

Structure-Activity Relationship (SAR): Knowledge of the three-dimensional arrangement of the molecule in the solid state can provide insights into its preferred conformation. This information is invaluable for computational modeling and for understanding how the molecule interacts with its biological target.

-

Formulation Development: The physicochemical properties of a drug, which are influenced by its crystal structure, are critical for designing stable and effective formulations.

Conclusion and Future Directions

While the definitive remains to be determined, this guide has provided a comprehensive framework for understanding its likely structural characteristics. By synthesizing information from related compounds and outlining established experimental protocols, we have built a robust model for the synthesis, crystallization, and structural analysis of this promising molecule. The next logical step is to perform single-crystal X-ray diffraction on this compound to validate these inferences and provide a precise atomic-level understanding of its structure. This will undoubtedly accelerate the rational design of new and improved pyrazole-based therapeutics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royal-chem.com [royal-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Organic Solvent Solubility of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to determine the solubility of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid (C₁₀H₁₄N₂O₂), a heterocyclic compound of interest in medicinal chemistry. This document outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and offers guidance on data analysis and interpretation.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the ability to predict and accurately measure the solubility of a compound is paramount.[1][2] For a molecule like this compound, understanding its behavior in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

-

Formulation Development: Designing stable and effective dosage forms, including oral solutions, injectables, and topical preparations.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays to assess efficacy and toxicity.

-

Computational Modeling: Generating accurate experimental data to build and validate predictive solubility models, which can accelerate drug discovery by reducing the need for exhaustive empirical testing.[1][3][4][5]

This guide provides the foundational knowledge and practical steps to systematically evaluate the solubility of this specific pyrazole derivative.

Molecular Structure Analysis and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6][7][8][9] An analysis of the structure of this compound (CAS 874908-44-8) reveals key features that dictate its solubility profile.

Molecular Structure:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system can participate in hydrogen bonding.

-

Carboxylic Acid Group (-COOH): A highly polar functional group that can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O). This group is ionizable, and its protonation state will significantly influence solubility in protic solvents.

-

Cyclohexyl Group (-C₆H₁₁): A nonpolar, bulky aliphatic ring. This group contributes significantly to the lipophilicity (oil-loving nature) of the molecule.

Predicted Solubility Behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyrazole ring and the carboxylic acid group. Therefore, moderate to high solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents can act as hydrogen bond acceptors. Good solubility is anticipated, particularly in highly polar solvents like DMSO, which is an excellent solvent for many carboxylic acids.[10]

-

Nonpolar Solvents (e.g., Toluene, Heptane): The large, nonpolar cyclohexyl group will promote interaction with these solvents. However, the highly polar carboxylic acid and pyrazole moieties will disfavor it. Consequently, low solubility is predicted in these solvents. The principle of "like dissolves like" suggests that polar solutes dissolve best in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[11] This method, recommended by regulatory bodies like the OECD, involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.[12][13]

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow

The following diagram outlines the validated shake-flask protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is best practice to sample at two time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

Phase Separation: Remove the vials from the shaker and let them stand in a temperature-controlled environment for at least one hour to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a chemical-resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Based on the expected solubility, perform an accurate serial dilution of the filtered sample with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[14][15][16][17][18] The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

Data Analysis and Presentation

The solubility is calculated from the HPLC concentration, accounting for the dilution factor.

Calculation: Solubility (mg/mL) = CHPLC (mg/mL) × Dilution Factor

Where:

-

CHPLC is the concentration determined by HPLC.

-

Dilution Factor is the total dilution performed on the filtered supernatant.

For ease of comparison, the results should be compiled into a clear, structured table. Below is an illustrative table with hypothetical data to demonstrate proper presentation.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C.

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | > 100 | > 0.51 |

| Ethanol | 24.5 | 75.8 | 0.39 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 1.03 |

| Acetone | 20.7 | 45.2 | 0.23 | |

| Tetrahydrofuran (THF) | 7.6 | 21.5 | 0.11 | |

| Nonpolar | Toluene | 2.4 | 1.8 | 0.009 |

| Heptane | 1.9 | < 0.1 | < 0.0005 |

(Note: Data are for illustrative purposes only and do not represent experimentally verified values.)

Conclusion and Applications

This guide provides a robust framework for the systematic and accurate determination of the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can generate reliable data crucial for advancing drug development.[1] This information directly supports rational solvent selection for synthesis and purification, enables the design of viable drug formulations, and provides essential data for building predictive computational models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. homework.study.com [homework.study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. oecd.org [oecd.org]

- 13. govinfo.gov [govinfo.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmaguru.co [pharmaguru.co]

- 16. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. improvedpharma.com [improvedpharma.com]

- 18. researchgate.net [researchgate.net]

stability and storage of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Stability and Storage of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound (C₁₀H₁₄N₂O₂) is a heterocyclic compound featuring a pyrazole ring, a carboxylic acid group, and a cyclohexyl substituent. Its molecular structure dictates its physicochemical properties and, consequently, its stability profile. The pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms, is generally resistant to oxidation and reduction but can undergo electrophilic substitution.[1][2] The carboxylic acid group makes the molecule acidic and susceptible to reactions like decarboxylation under thermal stress, while also influencing its solubility and hygroscopicity. The cyclohexyl group adds lipophilicity to the molecule. Understanding these structural components is fundamental to predicting potential degradation pathways and establishing a robust stability testing program.

This guide provides a comprehensive framework for assessing the stability of this compound, developing stability-indicating analytical methods, and defining optimal storage conditions to ensure its integrity throughout the drug development lifecycle.

Part 1: Intrinsic Stability and Potential Degradation Pathways

The intrinsic stability of an Active Pharmaceutical Ingredient (API) is its susceptibility to chemical change in the absence of external formulation-related factors.[3][4] For this compound, the primary degradation pathways are anticipated to involve hydrolysis, oxidation, photolysis, and thermolysis due to its functional groups.

-

Hydrolytic Degradation : The pyrazole ring itself is relatively stable against hydrolysis.[5] However, as a carboxylic acid, the molecule's solubility and ionization state are pH-dependent, which can influence its reactivity with other species in solution. While the core structure is robust, extreme pH conditions (acidic or basic) at elevated temperatures should be investigated as they can catalyze unforeseen reactions or degradation of impurities.

-

Oxidative Degradation : The pyrazole ring is generally resistant to oxidation.[1] However, the molecule is not entirely inert. The potential for oxidation, particularly under the influence of peroxides or atmospheric oxygen, should be thoroughly evaluated. Oxidative stress can lead to the formation of N-oxides or other oxygenated derivatives.[5]

-

Photodegradation : Many heterocyclic compounds absorb UV radiation, which can lead to photolytic cleavage, rearrangement, or dimerization.[5] The aromatic nature of the pyrazole ring suggests a potential for photosensitivity. Photostability testing, as mandated by ICH guideline Q1B, is crucial to determine if the compound requires protection from light.[6]

-

Thermal Degradation : As a solid, thermal stress can induce decarboxylation of the carboxylic acid group, especially at temperatures approaching the melting point. It can also lead to other polymorphic transformations or the formation of degradation products through various reaction pathways. In solution, elevated temperatures accelerate other degradation processes like hydrolysis and oxidation.[5][6]

The following diagram illustrates the logical workflow for investigating these potential degradation pathways.

Caption: Workflow for Forced Degradation Studies.

Part 2: Stability Testing Protocols

A comprehensive stability program involves both forced degradation studies and long-term stability testing under ICH-prescribed conditions.[4][7]

A. Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and validate the specificity of analytical methods.[3][8] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[6][8]

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]

-

Control Sample : Dilute the stock solution with the appropriate medium (water, buffer, etc.) to the target concentration and analyze it immediately (t=0). This serves as the baseline.

-

Acid Hydrolysis :

-

Base Hydrolysis :

-

Repeat the process from step 3, using 0.1 M to 1.0 M NaOH instead of HCl.[6]

-

Neutralize the sample with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation :

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[5]

-

Store the solution at room temperature, protected from light.

-

Monitor at various time points.

-

-

Thermal Degradation (Solid State) :

-

Photostability :

-

Expose the solid API and a solution of the API to a light source that provides both cool white fluorescent and near-UV light, according to ICH Q1B guidelines.[6]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples after the exposure period.

-

-

Analysis : Analyze all samples using a validated stability-indicating method, typically a reverse-phase HPLC method with UV detection, coupled with mass spectrometry (LC-MS) for peak identification.

B. Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life of the API under defined storage conditions.[7][] At least three primary batches should be used to provide representative data.[10]

ICH Recommended Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

| Refrigerated | 5°C ± 3°C | 12 Months |

Table adapted from ICH guidelines.[7][10]

Experimental Protocol: Long-Term Stability Study

-

Protocol Design : Design a stability protocol that specifies the batches to be tested, storage conditions, testing frequency, analytical methods, and acceptance criteria.

-

Packaging : Package the API in containers that are representative of the proposed commercial packaging. The material should be non-reactive and provide adequate protection.

-

Sample Storage : Place the packaged samples into qualified stability chambers set to the conditions outlined in the table above.

-

Testing Frequency : For long-term studies, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7] For accelerated studies, testing is often performed at 0, 3, and 6 months.

-

Analysis : At each time point, pull samples and analyze for appearance, assay, degradation products/impurities, and any other critical quality attributes.

-

Evaluation : Evaluate the data to identify any trends in degradation or changes in quality attributes over time. This data is used to establish the re-test period.[7]

The following diagram outlines the overall process for establishing API stability.

Caption: Overall API Stability Assessment Program.

Part 3: Recommended Storage and Handling